(1S,3R)-1,3-Diphenylpropane-1,3-diol

Catalog No.
S3558499
CAS No.
5381-86-2
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-1,3-Diphenylpropane-1,3-diol

CAS Number

5381-86-2

Product Name

(1S,3R)-1,3-Diphenylpropane-1,3-diol

IUPAC Name

(1S,3R)-1,3-diphenylpropane-1,3-diol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+

InChI Key

XHHXJXGIYFQFOQ-GASCZTMLSA-N

SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O

(1S,3R)-1,3-Diphenylpropane-1,3-diol is a chiral organic compound featuring two phenyl groups and two hydroxyl groups attached to a propane backbone. The specific stereochemistry of this compound is denoted by the (1S,3R) configuration, which indicates the spatial arrangement of its substituents around the chiral centers. This unique structure contributes to its diverse applications in medicinal chemistry and materials science, particularly due to its potential biological activities and reactivity characteristics.

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using agents such as chromium trioxide or potassium permanganate.
  • Reduction: The compound can undergo further reduction to yield saturated hydrocarbons using strong reducing agents like lithium aluminum hydride.
  • Substitution: Hydroxyl groups can be replaced with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide .

Research indicates that (1S,3R)-1,3-Diphenylpropane-1,3-diol exhibits significant biological activity. Notably, it acts as an inhibitor of glutathione peroxidase 4 (GPX4), which is crucial for cellular protection against oxidative stress. This inhibition leads to ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation. Such properties suggest potential therapeutic applications in cancer treatment and neurodegenerative diseases where oxidative stress plays a critical role.

The synthesis of (1S,3R)-1,3-Diphenylpropane-1,3-diol can be achieved through several methods:

  • Asymmetric Reduction: One common approach involves the asymmetric reduction of 1,3-diphenylpropane-1,3-dione using chiral catalysts or reagents. Chiral borane complexes or oxazaborolidine catalysts are often employed to facilitate enantioselective reduction.
  • Catalytic Hydrogenation: In industrial settings, large-scale production may utilize catalytic hydrogenation processes with metal catalysts such as palladium or platinum under controlled conditions .

(1S,3R)-1,3-Diphenylpropane-1,3-diol has various applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting oxidative stress-related conditions.
  • Material Science: Its unique structural properties allow for its use in synthesizing advanced materials and polymers.
  • Chiral Catalysis: It serves as a chiral auxiliary in asymmetric synthesis processes .

Studies have demonstrated that (1S,3R)-1,3-Diphenylpropane-1,3-diol interacts with specific molecular targets within biological systems. Its action as a GPX4 inhibitor highlights its role in modulating oxidative stress pathways. Further research into its interactions with various enzymes and receptors could provide insights into additional therapeutic potentials .

Similar Compounds

Compound NameStructural Features
(1S,3S)-1,3-Diphenylpropane-1,3-diolDiastereomer with different spatial arrangement
1,3-Diphenylpropane-1,3-dionePrecursor with carbonyl groups instead of hydroxyls
1,3-DiphenylpropaneFully reduced form without hydroxyl groups
(2S)-2-Methyl-1,3-diphenylpropane-1,3-diolMethyl substitution at the second carbon

Uniqueness

(1S,3R)-1,3-Diphenylpropane-1,3-diol is distinguished by its specific (1S,3R) stereochemistry. This configuration not only influences its reactivity but also its biological interactions compared to its diastereomers and related compounds. The unique spatial arrangement allows for selective interactions in chiral environments present in biological systems .

XLogP3

2.2

Dates

Last modified: 07-26-2023

Explore Compound Types